molecular formula C12H20N4O5 B13806311 Acetamide,N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-pyrimidin-5-YL)-2,2-diethoxy-

Acetamide,N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-pyrimidin-5-YL)-2,2-diethoxy-

Cat. No.: B13806311
M. Wt: 300.31 g/mol
InChI Key: ZRDFVBXMGDYNOJ-UHFFFAOYSA-N
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Description

Acetamide,N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-pyrimidin-5-YL)-2,2-diethoxy- is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a pyrimidine ring, an acetamide group, and diethoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-pyrimidin-5-YL)-2,2-diethoxy- typically involves multi-step organic reactions. One common method includes the condensation of a suitable pyrimidine derivative with an acetamide precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized to ensure consistency and efficiency, often incorporating advanced techniques such as continuous flow chemistry and automated synthesis. Quality control measures are crucial to maintain the desired specifications of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetamide,N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-pyrimidin-5-YL)-2,2-diethoxy- undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new derivatives.

    Reduction: Reduction reactions can alter the oxidation state of the compound, affecting its reactivity and stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Acetamide,N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-pyrimidin-5-YL)-2,2-diethoxy- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, aiding in the development of new materials and catalysts.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, particularly in the design of drugs targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals and advanced materials, contributing to innovations in various industrial processes.

Mechanism of Action

The mechanism of action of Acetamide,N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-pyrimidin-5-YL)-2,2-diethoxy- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The pathways involved often include inhibition or activation of enzymatic functions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide,N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-pyrimidin-5-YL)-2-methoxy-
  • Acetamide,N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-pyrimidin-5-YL)-2-phenoxy-

Uniqueness

Compared to similar compounds, Acetamide,N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-pyrimidin-5-YL)-2,2-diethoxy- stands out due to its diethoxy substituents, which can enhance its solubility and reactivity. This unique feature makes it particularly valuable in applications requiring specific solubility profiles and reactivity patterns.

Properties

Molecular Formula

C12H20N4O5

Molecular Weight

300.31 g/mol

IUPAC Name

N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2,2-diethoxyacetamide

InChI

InChI=1S/C12H20N4O5/c1-5-20-11(21-6-2)9(17)14-7-8(13)15(3)12(19)16(4)10(7)18/h11H,5-6,13H2,1-4H3,(H,14,17)

InChI Key

ZRDFVBXMGDYNOJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(=O)NC1=C(N(C(=O)N(C1=O)C)C)N)OCC

Origin of Product

United States

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